molecular formula C14H25NO5 B1355411 (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate CAS No. 109801-72-1

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate

Cat. No.: B1355411
CAS No.: 109801-72-1
M. Wt: 287.35 g/mol
InChI Key: VWRIEHSFZCLGIB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate is a chiral compound often used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Scientific Research Applications

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral starting material, such as (S)-4-amino-5-methyl-3-oxohexanoic acid.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate can undergo various chemical reactions, including:

    Hydrolysis: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

    Reduction: Reduction of the keto group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: (S)-4-amino-5-methyl-3-oxohexanoic acid.

    Reduction: (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-hydroxyhexanoate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate depends on its specific application. For example, in organic synthesis, it acts as a protected amino acid derivative, allowing for selective reactions at other functional groups without interference from the amine group.

Comparison with Similar Compounds

Similar Compounds

    (S)-ethyl 4-amino-5-methyl-3-oxohexanoate: Lacks the Boc protecting group.

    (S)-methyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate: Has a methyl ester instead of an ethyl ester.

    ®-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate: The enantiomer of the compound.

Uniqueness

(S)-ethyl 4-(tert-butoxycarbonyl)amino-5-methyl-3-oxohexanoate is unique due to its specific chiral configuration and the presence of the Boc protecting group, which makes it particularly useful in selective organic synthesis.

Properties

IUPAC Name

ethyl (4S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRIEHSFZCLGIB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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